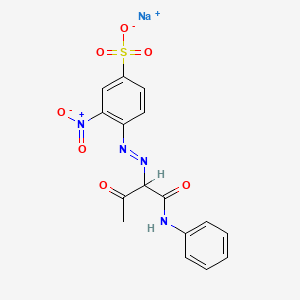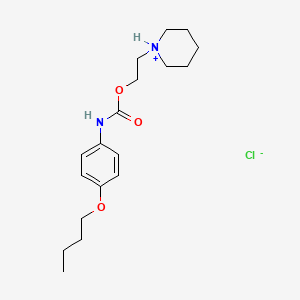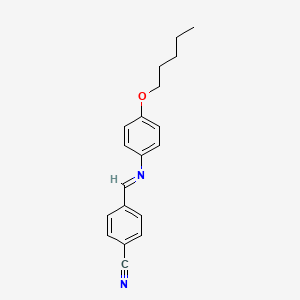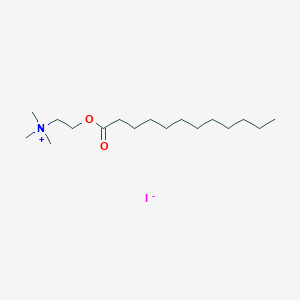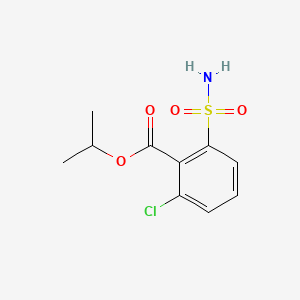
1-(Toluene-4-sulfonyl)-4-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Toluene-4-sulfonyl)-4-nitroimidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a toluene-4-sulfonyl group attached to a 4-nitroimidazole ring
Vorbereitungsmethoden
The synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole typically involves the reaction of 4-nitroimidazole with toluene-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Nitroimidazole+Toluene-4-sulfonyl chloride→this compound+HCl
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide.
Analyse Chemischer Reaktionen
1-(Toluene-4-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(Toluene-4-sulfonyl)-4-nitroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Toluene-4-sulfonyl)-4-nitroimidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(Toluene-4-sulfonyl)-4-nitroimidazole can be compared with other sulfonyl imidazoles and nitroimidazoles:
1-(Toluene-4-sulfonyl)-1H-imidazole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
4-Nitroimidazole: Lacks the sulfonyl group, which affects its solubility and stability.
1-(Toluene-4-sulfonyl)-2-methylimidazole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of both sulfonyl and nitro functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
71100-56-6 |
|---|---|
Molekularformel |
C10H9N3O4S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-4-9(5-3-8)18(16,17)12-6-10(11-7-12)13(14)15/h2-7H,1H3 |
InChI-Schlüssel |
PDGRCWHRWSOPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


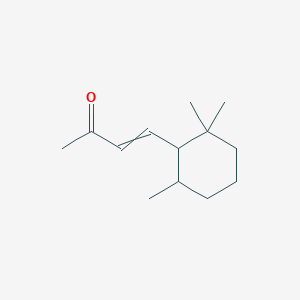
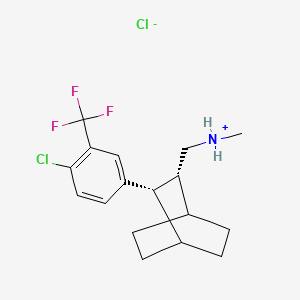
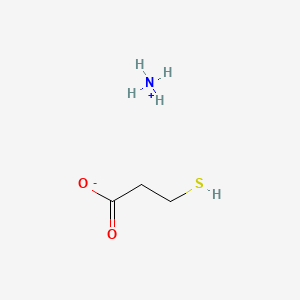
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
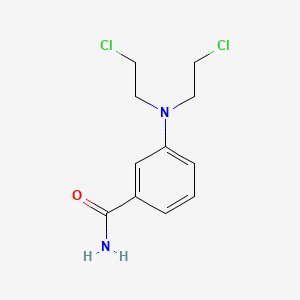
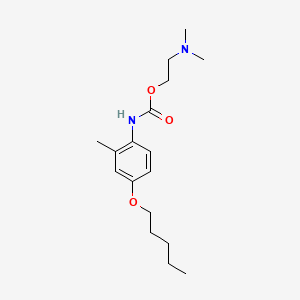
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)

